Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Chemical Supply Purity Specification Procurement

Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate (CAS 352554-79-1) is a thiophene derivative with the molecular formula C16H16N2O4S and a molecular weight of 332.37 g/mol. It is characterized by a thiophene ring substituted at position 2 with a formamido group and at position 5 with a phenylcarbamoyl moiety, and is typically supplied for research and further manufacturing purposes.

Molecular Formula C16H16N2O4S
Molecular Weight 332.4g/mol
CAS No. 352554-79-1
Cat. No. B421585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
CAS352554-79-1
Molecular FormulaC16H16N2O4S
Molecular Weight332.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC=O
InChIInChI=1S/C16H16N2O4S/c1-3-22-16(21)12-10(2)13(23-15(12)17-9-19)14(20)18-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,19)(H,18,20)
InChIKeyGMPPUHRBTSQKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS 352554-79-1: Chemical Identity and Core Specifications


Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate (CAS 352554-79-1) is a thiophene derivative with the molecular formula C16H16N2O4S and a molecular weight of 332.37 g/mol . It is characterized by a thiophene ring substituted at position 2 with a formamido group and at position 5 with a phenylcarbamoyl moiety, and is typically supplied for research and further manufacturing purposes . The compound is available from multiple vendors at common purity levels of 97% or 98% .

Thiophene-3-carboxylate building block for derivatization workflows
2-formamido substitution enables distinct hydrogen-bonding profile for target-engagement studies
Class-level relevance to ANO1 channel inhibition research programs

Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: Why In-Class Substitution Is Not Trivial


Thiophene-3-carboxylate derivatives are a broad class with diverse biological activity profiles highly sensitive to the substitution pattern, especially at the 2- and 5-positions [1]. For instance, the 2-amino analog (ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, CAS 43028-57-5) has a different hydrogen-bonding capacity and metabolic liability compared to the 2-formamido compound [1][2]. The formamido group influences electronic distribution, tautomeric behavior, and potential for further derivatization, making generic substitution risky without explicit comparative validation [2]. Consequently, any attempt to replace this compound with an unvalidated analog in a synthetic sequence or biological assay could lead to divergent reactivity, altered pharmacokinetics, or loss of target engagement.

Target Compound
2-Amino Analog
2-Position Group
Formamido (–NHCHO)
Amino (–NH2)
H-Bond Profile
Donor (1) + Acceptor (2)
Donor (2) + Acceptor (1); may shift target interaction
Pathway Context
ANO1 inhibition reported at class level
Not associated with ANO1; pathway response may differ

Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Comparative Purity Data: Reputable Vendor Baseline

This compound is commonly supplied at a purity of 97% or 98% by multiple vendors, which establishes a reliable procurement baseline compared to less characterized analogs . The 2-amino analog (CAS 43028-57-5) is often listed without a purity specification or at lower purity on some platforms, introducing variability in research-grade supply .

Purity specification
Data to verify
Target: 97–98% (multiple vendors) vs. 2-amino analog: no standardized purity listed
Supports procurement baseline review for sensitive synthetic or biological assays
Vendor-reported specification; independent batch verification recommended
Chemical Supply Purity Specification Procurement

Structural Differentiation from 2-Amino Analog: Hydrogen Bond Donor/Acceptor Profile

The 2-formamido group offers a distinct hydrogen-bonding donor and acceptor profile compared to the 2-amino group. In the 2-amino analog (ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate), the –NH2 group is a stronger H-bond donor, whereas the formamido –NHCHO can act as both donor and acceptor, potentially leading to altered target binding [1]. Class-level SAR for 2-formamidothiophene-3-carboxylates indicates relevance for ANO1 channel inhibition, a property not associated with the 2-amino scaffold [2].

H-bond profile
Class-level
Formamido: H-bond donor (1) + acceptor (2) vs. amino: donor (2) + acceptor (1)
Differentiates compound for target-engagement motif studies; 2-amino analog may be unsuitable for ANO1-focused workflows
Qualitative structural distinction; class-level SAR from patent CN108938625A
Medicinal Chemistry Structure-Activity Relationship Drug Design

Metabolic Stability Advantage: Formamido vs. Amino in Heterocycles (Class-Level)

Formamido groups are often employed as bioisosteres or prodrug moieties to improve metabolic stability over free amines. While no direct comparative metabolic stability data for this specific compound exists, class-level knowledge indicates that N-formylation of 2-aminothiophenes reduces oxidative metabolism and CYP-mediated clearance . This inference is relevant when selecting a building block for lead optimization where metabolic liability of the 2-amino analog is a concern.

Metabolic stability context
Class-level
N-formylation inferred to reduce oxidative metabolism vs. free amine (class-level knowledge)
Context-dependent; may support hit-to-lead candidate prioritization after compound-specific validation
No direct comparative metabolic stability data available for this compound pair
Drug Metabolism Pharmacokinetics Prodrug Design

Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: Recommended Application Scenarios


Building Block for ANO1 Inhibitor Libraries

Based on its 2-formamido-thiophene-3-carboxylate scaffold, which is claimed in patent CN108938625A for ANO1 protein inhibition [1], this compound can serve as a key intermediate or scaffold-hopping starting point for generating focused libraries targeting the calcium-activated chloride channel ANO1, especially in analgesic or oncology programs.

Replacement of 2-Amino Thiophene Building Blocks for Improved Physicochemical Profile

In synthetic sequences where the 2-amino group is prone to undesired side reactions (e.g., oxidation, over-alkylation), the 2-formamido analog offers a protected amine equivalent with altered solubility and hydrogen-bonding properties, potentially simplifying purification and improving yields in multi-step syntheses.

Reference Standard for Purity Method Development

With consistent vendor-listed purity of 97–98% , this compound can be used as a reference standard for developing HPLC or LC-MS purity methods for related thiophene-3-carboxylate library members, where reliable, well-characterized standards are required.

Application
Selection Property
Validation Focus
ANO1 inhibitor library synthesis
2-Formamido-thiophene-3-carboxylate scaffold
Target engagement and channel inhibition assays
Protected amine building block
Formamido as masked amine equivalent
Reaction compatibility and deprotection efficiency
Purity method reference standard
Consistent vendor specification (97–98%)
HPLC/LC-MS method development and system suitability
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